molecular formula C6H10N4 B6262424 N,5,6-trimethyl-1,2,4-triazin-3-amine CAS No. 115125-13-8

N,5,6-trimethyl-1,2,4-triazin-3-amine

Cat. No.: B6262424
CAS No.: 115125-13-8
M. Wt: 138.17 g/mol
InChI Key: YZXPUWARDGQTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5,6-trimethyl-1,2,4-triazin-3-amine: is a chemical compound with the molecular formula C₆H₁₀N₄ and a molecular weight of 138.17 g/mol It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5,6-trimethyl-1,2,4-triazin-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-trimethyl-1,3,5-triazine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N,5,6-trimethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,5,6-trimethyl-1,2,4-triazin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,5,6-trimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may bind to DNA or RNA, interfering with replication and transcription, which can result in antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2,4,6-trimethyl-1,3,5-triazine
  • N-methyl-1,2,4-triazin-3-amine
  • 5,6-dimethyl-1,2,4-triazin-3-amine

Comparison: N,5,6-trimethyl-1,2,4-triazin-3-amine is unique due to the presence of three methyl groups at positions N, 5, and 6, which confer distinct chemical and physical properties. Compared to 2,4,6-trimethyl-1,3,5-triazine, it has an additional amine group, enhancing its reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical synthesis and biological applications .

Properties

CAS No.

115125-13-8

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

N,5,6-trimethyl-1,2,4-triazin-3-amine

InChI

InChI=1S/C6H10N4/c1-4-5(2)9-10-6(7-3)8-4/h1-3H3,(H,7,8,10)

InChI Key

YZXPUWARDGQTTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=N1)NC)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.